molecular formula C19H23N5O5S B7781573 (2S,5R,6R)-3,3-dimethyl-7-oxo-6-({[(2-oxoimidazolidin-1-yl)amino](phenyl)acetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({[(2-oxoimidazolidin-1-yl)amino](phenyl)acetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B7781573
M. Wt: 433.5 g/mol
InChI Key: GFYATGSRFVCLQC-XQERAMJGSA-N
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Description

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique bicyclic structure, which includes a thia-azabicyclo heptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves multi-step organic synthesis. The process begins with the preparation of the bicyclic core, followed by the introduction of the functional groups through various chemical reactions. Common synthetic routes include:

    Cyclization Reactions: Formation of the bicyclic core through cyclization of appropriate precursors.

    Functional Group Introduction: Sequential addition of oxoimidazolidinyl and phenylacetyl groups using reagents such as acyl chlorides and amines.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, continuous flow reactors, and automated synthesis platforms. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the functional groups, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Shares a similar bicyclic structure but differs in functional groups and biological activity.

    Cephalosporin: Another β-lactam antibiotic with a similar core structure but different side chains.

    Carbapenem: A class of antibiotics with a similar bicyclic core but distinct functional groups.

Uniqueness

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-({(2-oxoimidazolidin-1-yl)aminoacetyl}amino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidin-1-yl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O5S/c1-19(2)13(17(27)28)24-15(26)12(16(24)30-19)21-14(25)11(10-6-4-3-5-7-10)22-23-9-8-20-18(23)29/h3-7,11-13,16,22H,8-9H2,1-2H3,(H,20,29)(H,21,25)(H,27,28)/t11?,12-,13+,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYATGSRFVCLQC-XQERAMJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NN4CCNC4=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)NN4CCNC4=O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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